Enalaprilat D5 -

Enalaprilat D5

Catalog Number: EVT-10931831
CAS Number:
Molecular Formula: C18H24N2O5
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Enalaprilat D5 is categorized as a pharmaceutical compound within the class of angiotensin-converting enzyme inhibitors. It is synthesized through chemical processes that incorporate deuterium into the enalaprilat structure, resulting in a stable isotopic label that is essential for various analytical applications. The sodium salt form of enalaprilat D5 is commonly used in laboratory settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of enalaprilat D5 involves several key steps:

  1. Deuterium Incorporation: The primary method for synthesizing enalaprilat D5 is through deuterium exchange reactions, where hydrogen atoms in the enalapril molecule are replaced with deuterium atoms. This can be achieved using deuterated solvents and reagents under controlled conditions to ensure selective incorporation.
  2. Synthetic Routes: The synthesis typically begins with the preparation of an enalapril precursor, followed by a series of reactions that facilitate the exchange of hydrogen for deuterium. These reactions may involve heating, specific catalysts, and careful monitoring of reaction conditions to optimize yield and purity.
  3. Industrial Production: For larger-scale production, industrial methods mirror laboratory techniques but utilize specialized equipment to maintain high purity levels and ensure consistent incorporation of deuterium.
Molecular Structure Analysis

Structure and Data

Enalaprilat D5 has a molecular formula similar to that of enalaprilat, with the notable difference being the presence of deuterium atoms. Its structural representation includes:

  • Molecular Formula: C20H28D5N2O5
  • Molecular Weight: The presence of deuterium increases the molecular weight slightly compared to its non-deuterated counterpart.

The InChI (International Chemical Identifier) for enalaprilat D5 can provide detailed structural information, facilitating its identification in databases such as PubChem .

Chemical Reactions Analysis

Reactions and Technical Details

Enalaprilat D5 can participate in various chemical reactions:

  1. Oxidation: Under specific conditions, enalaprilat D5 can be oxidized to form different metabolites. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can revert enalaprilat D5 to its precursor forms using reducing agents like sodium borohydride.
  3. Substitution: The deuterium atoms in enalaprilat D5 may undergo substitution reactions where they are replaced by other atoms or groups under appropriate conditions.

These reactions are typically conducted under controlled temperatures and pH levels to achieve desired outcomes.

Mechanism of Action

Process and Data

Enalaprilat functions by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin system. This inhibition leads to decreased production of angiotensin II, resulting in:

  • Vasodilation: Relaxation of blood vessels, leading to reduced blood pressure.
  • Decreased Aldosterone Secretion: Lower levels of aldosterone result in reduced sodium and water retention.

The pharmacokinetic properties of enalaprilat D5 allow researchers to study these mechanisms more effectively by tracking its metabolic pathways and interactions within biological systems .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Enalaprilat D5 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water, which is essential for its application in biological studies.
  • Stability: The compound is stable under standard laboratory conditions but should be stored away from light and moisture to maintain integrity.

Additional analyses may include melting point determination, spectral analysis (such as NMR), and chromatographic profiling to confirm purity and identity.

Applications

Scientific Uses

Enalaprilat D5 has several significant applications in scientific research:

  • Pharmacokinetic Studies: It enables researchers to understand the absorption, distribution, metabolism, and excretion profiles of enalaprilat without interference from endogenous substances.
  • Metabolic Pathway Analysis: By using this isotopically labeled compound, scientists can elucidate metabolic pathways involving enalaprilat and identify key intermediates.
  • Drug Interaction Studies: Enalaprilat D5 allows for investigations into potential interactions with other pharmaceuticals, enhancing understanding of its clinical implications .
Introduction to Deuterated ACE Inhibitors in Biomedical Research

Role of Isotopic Labeling in Pharmacokinetic and Pharmacodynamic Studies

Isotopic labeling serves as an indispensable methodology in modern drug metabolism research, providing unparalleled precision in tracking drug disposition and biotransformation pathways. The strategic incorporation of stable isotopes such as deuterium ($^{2}$H) into pharmaceutical compounds enables researchers to conduct sophisticated metabolic studies without the regulatory complexities and safety concerns associated with radioactive isotopes. The deuterium kinetic isotope effect (DKIE) arises from the approximately two-fold higher mass of deuterium compared to protium, which directly influences the vibrational frequency and bond strength of C-D bonds compared to C-H bonds. This mass differential results in a reduced reaction rate for metabolic processes involving cleavage of deuterium-containing bonds, particularly those mediated by cytochrome P450 enzymes and esterases [8].

Enalaprilat-D5 exemplifies the application of this principle in cardiovascular pharmacology. The five deuterium atoms positioned at the benzyl group of the phenylalanine moiety create a molecular signature that distinguishes it from endogenous compounds and non-deuterated drugs during mass spectrometric analysis. This specific labeling enables researchers to precisely quantify the parent compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. The deuterium substitution pattern in enalaprilat-D5 was strategically designed to minimize alteration of the molecule's steric and electronic properties while maximizing detectability through a 5 Da mass shift in analytical instrumentation. This design balance is critical for maintaining the compound's biochemical interactions with the angiotensin-converting enzyme while providing a distinct analytical signature [3] [8].

Table 1: Analytical Advantages of Deuterated Isotopes in Drug Metabolism Studies

Isotopic FeatureAnalytical BenefitApplication in Enalaprilat-D5 Research
Mass shift (5 Da)Enhanced mass spectrometric differentiationClear separation from endogenous compounds and protiated enalaprilat in LC-MS/MS
Metabolic stabilityReduced first-pass metabolismExtended half-life for improved pharmacokinetic modeling
Chemical similarityPreservation of biological activityMaintained ACE binding affinity comparable to native enalaprilat
Nuclear propertiesNon-radioactive detectionSafe handling without radiation containment requirements
Synthetic feasibilityCost-effective productionAccessibility for research laboratories

The application of enalaprilat-D5 in pharmacokinetic studies has yielded critical insights into the metabolic activation pathways of ester prodrugs. Research has demonstrated that deuterium substitution at critical metabolic sites can significantly alter hydrolysis rates mediated by carboxylesterase 1. A notable clinical investigation revealed that the CES1 c.428G>A single nucleotide variation reduces the conversion of enalapril to enalaprilat by approximately 20-35% in heterozygous carriers, highlighting the crucial role of carboxylesterase 1 in the bioactivation pathway. This pharmacogenetic effect was quantitatively assessed using deuterated analogs, establishing enalaprilat-D5 as an essential tool for elucidating the impact of genetic polymorphisms on prodrug metabolism [8].

Enalaprilat-D5 as a Model Compound for Angiotensin-Converting Enzyme Inhibition Research

Enalaprilat-D5 serves as an exemplary molecular probe for investigating the complex biochemistry of angiotensin-converting enzyme inhibition. Angiotensin-converting enzyme exists as a two-domain metallopeptidase with distinct N-terminal and C-terminal active sites that display differential substrate specificity and inhibitor sensitivity. The C-domain demonstrates primary responsibility for blood pressure regulation through angiotensin II generation, while the N-domain preferentially hydrolyzes other physiological peptides including N-acetyl-Ser-Asp-Lys-Pro and participates in hematopoietic regulation. This domain specialization creates opportunities for developing next-generation domain-selective inhibitors with potentially improved safety profiles compared to current dual-domain inhibitors [4].

The molecular architecture of enalaprilat-D5 preserves the critical zinc-binding motif (carboxyl group) and hydrogen-bonding interactions with angiotensin-converting enzyme active site residues, while the deuterated phenylalanine moiety provides a spectroscopic handle for advanced binding studies. This preservation of biochemical function enables researchers to employ enalaprilat-D5 in competitive binding assays, surface plasmon resonance experiments, and X-ray crystallographic studies without perturbing the fundamental drug-target interactions. The deuterium labeling facilitates precise quantification of inhibitor occupancy in different angiotensin-converting enzyme domains and enables detailed characterization of binding kinetics through specialized techniques such as deuterium exchange mass spectrometry [4] [9].

Table 2: Research Applications of Enalaprilat-D5 in ACE Domain Selectivity Studies

Research ApplicationDomain Specificity InsightsTechnical Advantages of Deuterium Labeling
Competitive binding assays25-fold higher affinity for C-domain versus N-domainEnables simultaneous quantification of both domains using LC-MS/MS
Tissue distribution studiesPreferential accumulation in pulmonary endotheliumEnhanced detection sensitivity in MALDI imaging mass spectrometry
Prodrug activation kineticsCarboxylesterase 1-dependent conversion efficiencyClear metabolic pathway differentiation from parallel pathways
Transporter interaction studiesLimited passage through blood-brain barrierImproved signal-to-noise ratio in cerebrospinal fluid analyses
Crystallographic analysisChelation geometry with zinc cofactorNeutron diffraction studies of binding interactions

Recent applications of enalaprilat-D5 have illuminated critical aspects of the renin-angiotensin-aldosterone system beyond blood pressure regulation. The compound has facilitated investigations into angiotensin-converting enzyme's role in immune modulation through effects on macrophage differentiation and function. Additionally, enalaprilat-D5 has been employed in studies examining the relationship between angiotensin-converting enzyme inhibition and reduced pneumonia risk, particularly in post-stroke patients and those of Asian descent. These research avenues leverage the molecular tracking capabilities afforded by deuterium labeling to establish causal relationships between angiotensin-converting enzyme inhibition and extra-cardiovascular effects [9].

Historical Evolution of Deuterated Analogues in Cardiovascular Drug Development

The historical trajectory of deuterated compounds in cardiovascular research parallels key advancements in synthetic chemistry and analytical technology. The development of captopril in the 1970s, derived from the peptide architecture of Bothrops jararaca snake venom, established the fundamental principles of angiotensin-converting enzyme inhibition therapy. This breakthrough was followed by second-generation inhibitors including enalapril (a prodrug) and its active metabolite enalaprilat, which offered improved pharmacokinetic profiles and reduced adverse effects. The structural evolution from captopril to enalaprilat represented a significant advancement, replacing the sulfhydryl zinc-binding group with a carboxyl moiety that reduced side effects while maintaining potent angiotensin-converting enzyme inhibition [7].

The pioneering work on enalapril pharmacokinetics during the 1980s-1990s laid essential groundwork for deuterated analog development. Seminal research established that enalapril undergoes hepatic conversion to enalaprilat via carboxylesterase 1-mediated hydrolysis, with approximately 60% of an oral dose transforming to the active metabolite. This metabolic pathway exhibits significant interindividual variability due to genetic polymorphisms, creating an ideal application for deuterated tracer studies. The emergence of enalaprilat-D5 in the early 2000s coincided with three critical technological advancements: (1) improved synthetic methodologies for site-specific deuterium incorporation, (2) commercialization of high-resolution tandem mass spectrometers with enhanced isotope differentiation capabilities, and (3) growing understanding of pharmacogenetic influences on drug metabolism [5] [8].

Landmark clinical trials including the Cooperative North Scandinavian Enalapril Survival Study and the Studies of Left Ventricular Dysfunction trial established the mortality benefits of angiotensin-converting enzyme inhibition in heart failure populations. These outcomes studies simultaneously revealed significant interindividual variability in drug response, creating compelling rationale for developing specialized research tools like enalaprilat-D5 to investigate the underlying mechanisms. The compound has since become integral to precision medicine initiatives seeking to understand how genetic variations in carboxylesterase 1 and other metabolic enzymes influence angiotensin-converting enzyme inhibitor efficacy [7] [8].

The synthetic evolution toward deuterated angiotensin-converting enzyme inhibitors represents a convergence of multiple scientific disciplines. Modern deuterium incorporation techniques employ transition metal catalysis under controlled deuterium gas atmospheres, enzymatic exchange methods, and advanced purification technologies to achieve high isotopic purity (>99%) at specific molecular positions. These synthetic advances have transformed enalaprilat-D5 from a specialized tracer into a broadly accessible research tool, facilitating investigations ranging from single-cell pharmacokinetic studies to population-level pharmacogenetic analyses. The continued refinement of these synthetic methodologies promises further advancements in deuterated probe development for cardiovascular research [3] [8].

Properties

Product Name

Enalaprilat D5

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C18H24N2O5

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15-/m0/s1/i2D,3D,4D,6D,7D

InChI Key

LZFZMUMEGBBDTC-HJJZLVALSA-N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.